5-Methoxy-2-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine
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Overview
Description
5-Methoxy-2-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. In this case, the compound contains nitrogen atoms within its pyrimidine ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dimethoxytetrahydrofuran with different amines in the presence of a catalytic amount of bismuth nitrate pentahydrate . This reaction produces the corresponding pyrroles with excellent yield. The reaction conditions often involve ultrasonic exposure to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can optimize the yield and purity of the final product. The scalability of the reaction conditions is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
5-Methoxy-2-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrole: A simpler heterocyclic compound with a five-membered ring containing one nitrogen atom.
Pyrimidine: A six-membered ring with two nitrogen atoms, similar to the core structure of the compound .
Imidazole: Another heterocyclic compound with a five-membered ring containing two nitrogen atoms.
Uniqueness
5-Methoxy-2-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. Its combination of a pyrimidine ring with an octahydrocyclopenta[c]pyrrol moiety makes it a versatile compound for various applications.
Properties
Molecular Formula |
C12H17N3O |
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Molecular Weight |
219.28 g/mol |
IUPAC Name |
2-(5-methoxypyrimidin-2-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole |
InChI |
InChI=1S/C12H17N3O/c1-16-11-5-13-12(14-6-11)15-7-9-3-2-4-10(9)8-15/h5-6,9-10H,2-4,7-8H2,1H3 |
InChI Key |
MBLIUZFBRDXSLP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(N=C1)N2CC3CCCC3C2 |
Origin of Product |
United States |
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